2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, methoxy, and carbonitrile, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Scientific Research Applications
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Lacks the 7-methyl group, which may affect its reactivity and biological activity.
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
The unique combination of functional groups and structural features in 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile distinguishes it from similar compounds. Its potential for diverse chemical reactions and biological activities makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23N3O6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H23N3O6/c1-14-8-22-24(26(30)29(14)12-15-4-6-19-21(9-15)34-13-33-19)23(17(11-27)25(28)35-22)16-5-7-18(31-2)20(10-16)32-3/h4-10,23H,12-13,28H2,1-3H3 |
InChI Key |
PLHFMKJXHZXHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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